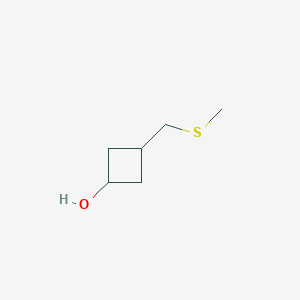

3-(Methylsulfanylmethyl)cyclobutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Paper describes a method for preparing α-methylene-γ-butyrolactones using a cyclobutanone derivative with a phenylsulfonyl group. The synthesis involves the reaction with Grignard reagent or aryllithium, followed by a series of reductions and treatments to yield the lactone. This method could potentially be adapted for the synthesis of "3-(Methylsulfanylmethyl)cyclobutan-1-ol" by modifying the starting materials and reagents.

Molecular Structure Analysis

In paper , the molecular structure of various oligosulfanes derived from cyclobutanone is analyzed. The study finds that the cyclobutanyl rings are not perfectly planar and exhibit slight distortions. This information could be relevant when considering the molecular structure of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," as the presence of the methylsulfanylmethyl group could induce similar distortions in the cyclobutanone ring.

Chemical Reactions Analysis

Paper discusses the versatility of phenylsulfenyl- or phenylsulfonyl-cyclopropylketones in synthesizing various substituted cyclobutanones and related compounds. This suggests that "3-(Methylsulfanylmethyl)cyclobutan-1-ol" may undergo similar chemical reactions, such as substitutions, due to the presence of the reactive cyclobutanone core.

Physical and Chemical Properties Analysis

The synthesis and structural features of 2-methyl-1,3-cyclobutanedione are reported in paper . The study provides insights into the acid strength and NMR spectral properties of cyclobutanedione, which could be extrapolated to understand the physical and chemical properties of "3-(Methylsulfanylmethyl)cyclobutan-1-ol," especially in terms of its acidity and spectral characteristics.

Relevant Case Studies

While the papers do not provide direct case studies on "3-(Methylsulfanylmethyl)cyclobutan-1-ol," they offer a foundation for understanding the compound's potential behavior and properties. For instance, paper describes the deracemization of a cyclobutanone derivative, which could be relevant if "3-(Methylsulfanylmethyl)cyclobutan-1-ol" exists as a racemic mixture and requires enantiomeric purification.

Wissenschaftliche Forschungsanwendungen

Preparation and Utilization in Organic Synthesis

- α-Methylene-γ-Butyrolactones Synthesis: A study by Fujiwara et al. (1989) discusses a method for preparing α-methylene-γ-butyrolactones using related cyclobutanone compounds. This involves reactions with Grignard reagent or aryllithium, followed by treatment with potassium hydride, LiBH4, and p-TsOH or aluminum triisopropoxide, yielding good results (Fujiwara et al., 1989).

Applications in Photocatalysis

- Visible Light Photocatalysis: Mojr et al. (2015) found that flavin derivatives, when irradiated by visible light, allow efficient cyclobutane ring formation via intramolecular [2+2] cycloaddition. This suggests potential applications in visible light photocatalysis (Mojr et al., 2015).

Chemical Reactions and Transformations

- Carbon-Carbon Bond Formation: Matsuda et al. (2008) explored the reaction of 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, leading to the formation of 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation (Matsuda et al., 2008).

Synthesis of Novel Compounds

- Construction of Functionalized Derivatives: Yao and Shi (2007) reported the reaction of arylmethylenecyclopropanes with triarylpropynols or their methyl ethers, producing functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This demonstrates the versatility of cyclobutane derivatives in synthesizing complex organic molecules (Yao & Shi, 2007).

Luminescence Sensing and Dye Adsorption

- Coordination Polymer Applications: Hu et al. (2015) synthesized a coordination polymer that, upon UV light exposure, undergoes a photodimerization reaction. The resulting compound demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes (Hu et al., 2015).

Biological Activity

- Bioactive Alkaloids: Dembitsky (2007) reviewed research on cyclobutane-containing alkaloids, both natural and synthetic, isolated from terrestrial and marine species. These compounds have shown antimicrobial, antibacterial, anticancer, and other biological activities (Dembitsky, 2007).

Safety and Hazards

The safety information for “3-(Methylsulfanylmethyl)cyclobutan-1-ol” includes several hazard statements: H302, H312, H315, H318, H332, H335 . The compound has a GHS05 and GHS07 pictogram, and the signal word is "Danger" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-(methylsulfanylmethyl)cyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGMXVWSKJFEAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1CC(C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfanylmethyl)cyclobutan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B2547855.png)

![2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)acetamide](/img/structure/B2547860.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2547865.png)

![5-({[(2,4-Dichloroanilino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2547866.png)

![1-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2547868.png)

![4-(dipropylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547875.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2547878.png)